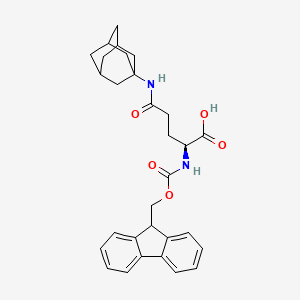

Fmoc-Gln(1-adamantyl)-OH

説明

Evolution and Significance of Non-Canonical Amino Acid Integration in Peptide Chemistry

Initially, peptide synthesis focused on recreating naturally occurring sequences. However, the therapeutic application of these peptides was often hampered by their rapid degradation by proteases and poor membrane permeability. nih.gov The introduction of ncAAs provided a powerful strategy to address these challenges. nih.gov Medicinal chemists are not limited to the 20 canonical amino acids and have increasingly explored ncAAs to build designer peptides with improved drug-like characteristics. nih.govacs.org The inspiration for using ncAAs often comes from nature itself, particularly from non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which often feature unique amino acid architectures. nih.gov The integration of ncAAs can influence a peptide's conformation, binding affinity to receptors, pharmacokinetic profile, and stability against degradation. researchgate.net

Strategic Role of Side Chain Modifications in Advanced Peptide Design

Side chain modifications are a key tactic in peptide design, allowing for the fine-tuning of a peptide's physicochemical properties. researchgate.net By replacing canonical amino acids with their structural analogs during peptide synthesis, chemists can probe for increased binding affinity and selectivity. rsc.org These modifications can introduce novel functionalities, alter hydrophobicity, and impose conformational constraints on the peptide backbone. researchgate.netbachem.com For instance, modifying the side chain can enhance resistance to proteases, a critical factor in improving a peptide's in vivo half-life. rsc.org The ability to systematically alter side chains provides a versatile toolkit for generating diverse peptide analogs from a single precursor sequence. rsc.org

Contextualizing Fmoc-Gln(1-adamantyl)-OH as a Privileged Synthetic Monomer

This compound is a prime example of a strategically designed non-canonical amino acid building block. It combines the utility of a glutamine scaffold with the unique properties of an adamantyl group, all while being tailored for use in the most common method of peptide synthesis.

The adamantyl group, a bulky, rigid, and highly lipophilic hydrocarbon cage, is introduced into amino acid structures for several strategic reasons. nih.govresearchgate.net Its significant hydrophobicity can enhance the interaction of peptides with biological membranes and hydrophobic pockets of target proteins. nih.govpensoft.net The steric bulk of the adamantyl group can act as a shield, impeding the approach of proteolytic enzymes and thereby increasing the peptide's metabolic stability and plasma half-life. nih.govresearchgate.net Furthermore, the rigidity of the adamantyl cage can restrict the conformational flexibility of the amino acid side chain, which can help to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target. nih.gov The adamantyl group has been successfully used in the design of drugs for various conditions, highlighting its value in medicinal chemistry. nih.gov

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and it is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comseplite.com Developed by Carpino and Han, the Fmoc strategy offers a milder and more convenient alternative to the traditional Boc/Benzyl approach. altabioscience.comnih.gov The key advantage of Fmoc chemistry is its orthogonality; the Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linkage are acid-labile, typically cleaved by trifluoroacetic acid (TFA). seplite.comchempep.comoup.com This allows for the selective deprotection of the N-terminus at each step of the synthesis without affecting the side chains or the link to the solid support. oup.com The Fmoc group also has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step. seplite.comchempep.com This combination of mild reaction conditions, orthogonality, and ease of monitoring has made Fmoc-based SPPS the method of choice for the synthesis of a wide variety of peptides, including those containing sensitive modifications. altabioscience.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

| Molecular Formula | C₃₀H₃₄N₂O₅ |

| Molecular Weight | 502.6 g/mol |

| Boiling Point (Predicted) | 774.2 ± 60.0 °C chemdad.com |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ chemdad.com |

| pKa (Predicted) | 3.74 ± 0.10 chemdad.com |

Research Findings on Adamantylated Amino Acids

The incorporation of adamantyl-containing amino acids into peptides has been a subject of significant research interest. Studies have shown that the adamantyl group can serve as a "membrane anchor," facilitating the interaction of peptides with lipid bilayers. pensoft.net For example, the non-canonical amino acid adamantylglycine has been used to create peptides with high-affinity binding to cucurbit researchgate.neturil, enabling the regulation of their membrane transport activity. rsc.org Furthermore, adamantyl derivatives have been employed as protecting groups themselves in peptide synthesis, demonstrating their utility and stability under various chemical conditions. nih.gov Research has also highlighted the ability of the adamantyl moiety to increase the lipophilicity of a molecule without negatively impacting its solubility, a desirable trait in drug design. researchgate.net

特性

IUPAC Name |

(2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O5/c33-27(32-30-14-18-11-19(15-30)13-20(12-18)16-30)10-9-26(28(34)35)31-29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H,31,36)(H,32,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNAFJRMIESED-GTUSSPTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc-gln 1-adamantyl -oh

Comprehensive Analysis of Protecting Group Chemistry

The success of SPPS relies on a robust and orthogonal protecting group strategy. spbu.ru For Fmoc-Gln(1-adamantyl)-OH, this involves the Nα-Fmoc group and the side-chain adamantyl group, which itself functions as a permanent protecting group until final peptide cleavage.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS due to its unique lability characteristics. americanpeptidesociety.org It is used to protect the α-amino group of the amino acid during the coupling reaction, preventing self-polymerization and other unwanted reactions. numberanalytics.com

Introduction : The Fmoc group is typically introduced by reacting the amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an aqueous basic medium. numberanalytics.comorganic-chemistry.org

Lability : The key feature of the Fmoc group is its stability to acidic conditions and its lability under mild basic conditions. americanpeptidesociety.org It is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF. iris-biotech.de This deprotection reaction proceeds via a β-elimination mechanism, releasing the free amine and generating a dibenzofulvene-piperidine adduct. The mildness of this deprotection allows for the use of acid-sensitive protecting groups on the amino acid side chains. americanpeptidesociety.org

Orthogonal protection schemes employ protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of a synthesis. spbu.ru The adamantyl group on the glutamine side chain is highly compatible with the standard Fmoc/tBu SPPS strategy.

The adamantyl group is a bulky, hydrocarbon-based moiety that is exceptionally stable to the basic conditions (e.g., piperidine) used for Fmoc group removal. It is also stable to the mildly acidic conditions that might be used to cleave highly labile protecting groups from a solid support. cblpatras.gr The adamantyl group is generally considered a "permanent" side-chain protecting group, as it is only removed during the final cleavage step, typically using strong acids like TFA, often in the presence of scavengers. iris-biotech.de

This chemical stability makes it fully orthogonal to the base-labile Fmoc group and compatible with other acid-labile side-chain protecting groups commonly used in Fmoc-SPPS.

The table below illustrates the compatibility within a typical orthogonal scheme:

| Protecting Group | Function | Cleavage Condition | Orthogonality |

|---|---|---|---|

| Fmoc | Nα-amino protection | Base (e.g., 20% Piperidine in DMF) iris-biotech.de | Orthogonal to acid-labile groups. |

| Adamantyl (on Gln) | Side-chain amide protection | Strong Acid (e.g., 95% TFA) iris-biotech.de | Stable to base; orthogonal to Fmoc. |

| tert-Butyl (tBu) | Side-chain protection (e.g., for Asp, Glu, Ser, Thr) iris-biotech.de | Strong Acid (e.g., 95% TFA) iris-biotech.de | Stable to base; orthogonal to Fmoc. Cleaved simultaneously with Adamantyl. |

| Trityl (Trt) | Side-chain protection (e.g., for Asn, Gln, His) | Strong Acid (e.g., 95% TFA) | Stable to base; orthogonal to Fmoc. Cleaved simultaneously with Adamantyl. |

This table demonstrates the orthogonality of the Fmoc, Adamantyl, and other common protecting groups used in SPPS.

Nu-Fmoc Protection Strategies and Lability Considerations

Process Optimization for Enhanced Yield and Purity of the Building Block

Key areas for process optimization include:

Starting Material Quality : The purity of the initial precursors, such as Fmoc-Glu(OAll)-OH and 1-aminoadamantane, is critical. High-purity starting materials minimize the introduction of impurities that may be difficult to remove later. sigmaaldrich.com

Reaction Monitoring : Closely monitoring the progress of the coupling and deprotection steps using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures reactions go to completion, preventing the carry-over of unreacted materials.

Minimizing Side Reactions : During the coupling step, additives like HOBt can be used to suppress racemization. creative-peptides.com Careful control of temperature and reagent stoichiometry is also essential.

Purification Strategy : The final crude product requires rigorous purification. Recrystallization is often a highly effective method for obtaining crystalline solids with very high purity. If recrystallization is not feasible or sufficient, column chromatography on silica gel may be employed. The final purity should be verified by multiple analytical techniques, including HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table summarizes key parameters for optimizing the synthesis of this compound.

| Parameter | Objective | Method of Optimization | Impact on Yield/Purity |

|---|---|---|---|

| Reagent Purity | Prevent introduction of impurities. | Use starting materials with ≥99% purity. sigmaaldrich.com | Significantly improves final product purity and overall process yield. |

| Coupling Efficiency | Drive the adamantylation reaction to completion. | Screen efficient coupling reagents (e.g., HATU, HCTU) and optimize stoichiometry. creative-peptides.com | Increases yield and reduces unreacted starting material. |

| Reaction Time/Temp | Ensure complete reaction without degradation. | Monitor reaction progress (TLC/HPLC) and use the lowest effective temperature. creative-peptides.com | Maximizes yield while minimizing the formation of degradation byproducts. |

| Purification Method | Remove byproducts and unreacted reagents. | Develop an optimized recrystallization or chromatographic procedure. | Crucial for achieving the high purity required for SPPS building blocks. |

This table outlines the critical parameters and methods for optimizing the synthesis process to achieve high yield and purity.

Methodological Advances in Synthesis Scale-Up and Efficiency

The industrial production of therapeutic peptides has driven significant improvements in the synthesis of Fmoc-amino acid building blocks. semanticscholar.org Efficiency in the synthesis of this compound is enhanced by optimizing reaction conditions and employing modern synthesis technologies. The adamantyl group, first introduced as a side-chain protectant in the 1960s, offers advantages by reducing certain side reactions during peptide assembly. smolecule.com

Key advancements contributing to efficiency and scale-up include:

Optimized Coupling Strategies: The choice of coupling reagents and solvents is critical. While traditional methods are effective, modern peptide synthesizers may employ advanced coupling chemistries like the CarboMAX™ process, which utilizes an optimized ratio of carbodiimide to amino acid to speed up the reaction and reduce side reactions. cem.de Solvents such as N-methylpyrrolidone (NMP) are often preferred over dimethylformamide (DMF) or dichloromethane (DCM) in automated synthesis. google.com

Improved Deprotection Protocols: The standard Fmoc deprotection agent is a 20% solution of piperidine in a solvent like DMF or NMP. google.com Research into alternative bases, such as pyrrolidine, has been conducted to expand the range of compatible solvents, including greener options. acs.org For the 1-adamantyl group, which protects the glutamine side-chain amide, cleavage is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA), ensuring orthogonality with the base-labile Fmoc group. google.comnih.gov

Side-Reaction Suppression: The bulky 1-adamantyl group provides steric hindrance that can help minimize side reactions. For instance, in sequences containing aspartic acid, the use of bulky ester groups like O-1-adamantyl has been shown to be more effective at suppressing the formation of aspartimide impurities compared to less bulky groups like tert-butyl (OtBu). semanticscholar.org This characteristic is a significant advantage in the synthesis of long or complex peptides.

Analytical Methodologies for Building Block Qualification and Purity Assessment

To ensure the successful synthesis of high-quality peptides, the amino acid building blocks must be rigorously characterized and their purity confirmed. A combination of chromatographic and spectroscopic techniques is employed for the qualification of this compound.

Chromatographic Techniques for Purity Determination

Chromatography is the cornerstone of purity assessment for Fmoc-amino acids, providing quantitative data on the presence of impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of this compound. smolecule.comnih.gov Most commercial Fmoc-amino acids are available with a purity exceeding 99% as determined by HPLC. nih.gov The method effectively separates the main compound from by-products such as diastereomers or deletion sequences. However, it's important to note that standard RP-HPLC may not detect certain process-related impurities, like acetic acid, which can act as a capping agent and terminate peptide chain growth. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative technique used for rapid monitoring of reaction progress and for purity assessment. For instance, specifications for Fmoc-Gln-OH can require a purity of ≥ 98% by TLC. sigmaaldrich.com

| Technique | Parameter | Description | Source |

|---|---|---|---|

| RP-HPLC | Column | Reversed-phase C18 column (e.g., Kromasil C18, 50 x 4.6 mm, 3.5 µm) | google.com |

| Mobile Phase | A gradient of acetonitrile (containing 0.07% TFA) in water (containing 0.1% TFA) | google.com | |

| Flow Rate | Typically 1.0-1.6 mL/min | google.com | |

| Detection | UV absorbance at 220 nm for the peptide bond and ~300 nm for the Fmoc group | semanticscholar.orggoogle.com | |

| TLC | Purity Specification | Often used as a secondary check, with purity requirements typically ≥ 98% | sigmaaldrich.com |

| GC-MS | Application | Quantification of enantiomeric purity, which can be greater than 99.9% | semanticscholar.orgnih.gov |

Spectroscopic Characterization for Structural Validation

Spectroscopic methods are essential for confirming the chemical identity and structural integrity of the this compound building block.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound (502.61 g/mol ). densitypharmachem.com This provides definitive confirmation that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for unambiguous structural elucidation. nih.gov ¹H NMR spectra would show characteristic signals for the protons of the fluorenyl group, the adamantyl cage, and the glutamine backbone. Two-dimensional NMR experiments can further confirm the connectivity of the atoms. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used as a qualitative identity test. sigmaaldrich.com It confirms the presence of key functional groups, such as the urethane and amide carbonyl (C=O) stretches and N-H bonds.

UV-Vis Spectroscopy: The fluorenyl group of the Fmoc protector possesses a strong UV chromophore. This property is not only used for detection in HPLC but can also be used to confirm the presence of the Fmoc group via UV-Vis spectroscopy. semanticscholar.orgumich.edu

| Technique | Information Obtained | Expected Observations for this compound | Source |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight Confirmation | [M+H]⁺ ion peak corresponding to the molecular formula C₃₀H₃₄N₂O₅ (Calculated M.W. 502.61) | densitypharmachem.com |

| ¹H NMR | Proton Environment & Structure | Signals corresponding to aromatic protons of the Fmoc group, aliphatic protons of the adamantyl group, and α, β, and γ protons of the glutamine residue. | nih.gov |

| ¹³C NMR | Carbon Skeleton | Resonances for all 30 carbon atoms, including carbonyl carbons, aromatic carbons, and aliphatic carbons of the adamantyl and glutamine structures. | nih.gov |

| IR Spectroscopy | Functional Group Identity | Characteristic absorption bands for C=O (urethane, amide, carboxylic acid), N-H (amine/amide), and C-H (aromatic/aliphatic) bonds. | sigmaaldrich.com |

Strategies for Incorporation into Complex Peptide Architectures

Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Gln(1-adamantyl)-OH

The integration of this compound into a growing peptide chain follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodologies. researchgate.net The process involves the iterative deprotection of the N-terminal Fmoc group, typically with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid. researchgate.net The adamantyl group on the glutamine side chain is stable to the basic conditions of Fmoc removal and is cleaved simultaneously with other side-chain protecting groups and the resin linker under strongly acidic conditions, such as with trifluoroacetic acid (TFA). bachem.com

Difficult couplings, often involving sterically hindered amino acids, may require extended reaction times, higher reagent concentrations, or the use of more potent activation methods to ensure the reaction proceeds to completion. nih.gov Monitoring the coupling reaction using a qualitative test like the ninhydrin test is crucial to confirm the absence of free amines before proceeding to the next cycle. acs.org In cases of incomplete coupling, a second coupling (double coupling) step is often employed to drive the reaction to completion and prevent the formation of deletion sequences. nih.gov The choice of solvent can also play a role; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-pyrrolidone (NMP) are standard as they effectively solvate the peptide-resin and reagents. nih.gov

The choice of coupling reagent is one of the most critical factors influencing the success of a peptide synthesis, affecting reaction speed, efficiency, and the level of side reactions such as racemization. researchgate.net The selection becomes even more important when incorporating sterically demanding residues like this compound.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : HBTU is a highly efficient aminium-based coupling reagent that rapidly activates the carboxylic acid. nih.govbiotage.com It is known for high coupling efficiency, even for challenging sequences, with reaction times often as short as 10-30 minutes. nih.gov However, when used in excess, aminium salts like HBTU can lead to guanidinylation of the free N-terminal amine, capping the peptide chain.

DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) : This combination is a classic and widely used coupling method. biotage.com DIC, a carbodiimide, activates the amino acid, while HOBt acts as an additive to form an active ester intermediate. This intermediate reacts with the amine, suppressing racemization and other side reactions. biotage.com While generally effective and cost-efficient, DIC/HOBt couplings can be slower than those with aminium/uronium reagents and the byproduct, diisopropylurea, must be thoroughly washed away. biotage.com This method is often preferred when minimizing racemization is the highest priority.

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : COMU is a third-generation uronium salt based on OxymaPure instead of the potentially explosive HOBt. It is recognized for its high reactivity, often exceeding that of HBTU, and superior safety profile. COMU is highly soluble, and its byproducts are water-soluble, facilitating purification. It has demonstrated high efficiency in difficult couplings and requires only one equivalent of a base like N,N-Diisopropylethylamine (DIPEA). Its high reactivity makes it an excellent candidate for coupling sterically hindered amino acids. researchgate.net

| Coupling Reagent System | Reagent Type | Key Advantages | Potential Drawbacks | Suitability for this compound |

|---|---|---|---|---|

| HBTU / DIPEA | Aminium Salt | Fast reaction times, high efficiency. nih.gov | Potential for racemization and N-terminal guanidinylation if used in excess. biotage.com Contains explosive HOBt precursor. | Good for overcoming steric hindrance due to high reactivity. |

| DIC / HOBt | Carbodiimide + Additive | Low cost, minimizes racemization. biotage.com | Slower reaction kinetics, insoluble urea byproduct. biotage.com | A reliable, low-racemization option, though may require longer coupling times. |

| COMU / DIPEA | Uronium Salt (Oxyma-based) | Very high reactivity, enhanced safety (non-explosive), water-soluble byproducts. | Higher cost, lower stability in DMF solution over time. | Excellent choice due to high reactivity, safety, and efficiency with hindered residues. nih.govresearchgate.net |

Several side reactions can occur during SPPS, leading to impurities that are often difficult to separate from the target peptide. The use of protected amino acid derivatives like this compound is a primary strategy to prevent side-chain-specific reactions.

Aspartimide formation is a significant side reaction that occurs specifically at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. It involves the cyclization of the peptide backbone nitrogen onto the side-chain carboxyl group of Asp, a reaction facilitated by the base (e.g., piperidine) used for Fmoc deprotection. This process can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which complicates purification.

This side reaction is not directly relevant to the incorporation of glutamine residues. The five-membered ring of the aspartimide is significantly more favored for formation than the corresponding six-membered ring that would result from glutamine cyclization at the side chain. However, in the synthesis of complex peptides that contain both Asp and Gln, preventing aspartimide formation is crucial. Strategies include:

Using sterically bulky side-chain protecting groups on the Asp residue, such as O-1-adamantyl (O-1-Ada) or 2,4-dimethoxybenzyl (Dmb). bachem.com

Adding an acidic additive like HOBt to the piperidine deprotection solution to lower its basicity.

Employing backbone protection, such as the Dmb group on the nitrogen of the succeeding amino acid, which physically blocks the cyclization.

A common side reaction for N-terminal glutamine residues is the intramolecular cyclization to form pyroglutamic acid (pGlu). This conversion occurs when the side-chain amide nucleophilically attacks the N-terminal amine, releasing ammonia. This reaction can happen spontaneously, especially under acidic or basic conditions or at elevated temperatures, and leads to a modified, often undesired, final peptide.

The primary advantage of using this compound is the complete prevention of pyroglutamate formation . The bulky adamantyl group attached to the side-chain amide nitrogen effectively blocks its ability to act as a nucleophile, thus inhibiting the cyclization reaction. This makes it an ideal building block for peptides that require a glutamine residue at or near the N-terminus.

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of peptide coupling. While all amino acids can be affected, some, like histidine and cysteine, are particularly susceptible. The mechanism often involves the formation of a symmetric oxazolone intermediate.

Several factors help mitigate racemization when coupling this compound:

Urethane Protection : The Fmoc group itself is a urethane-type protecting group, which is known to suppress racemization during coupling compared to other types of N-terminal protecting groups.

Coupling Reagent Additives : The addition of reagents like HOBt or OxymaPure (the basis for COMU) is a standard strategy to suppress racemization. These additives form active esters that are less prone to racemization than other activated intermediates. biotage.com

Choice of Base : The type and amount of base used can influence racemization. Weaker, non-nucleophilic bases are generally preferred. researchgate.net

Reaction Conditions : Avoiding excessive pre-activation times and elevated temperatures can minimize the risk of epimerization.

While glutamine is not considered one of the most high-risk residues for racemization, adherence to optimized coupling protocols is essential for maintaining the chiral purity of the final complex peptide.

Minimization of Side Reactions During Solid-Phase Incorporation

Control of Pyroglutamate Formation

Solution-Phase Peptide Synthesis (SoPPS) Techniques for Analogous Compounds

While Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology, Solution-Phase Peptide Synthesis (SoPPS) remains a valuable strategy, particularly for the large-scale production of peptides and for fragments that may be difficult to assemble on a solid support. The incorporation of sterically demanding and lipophilic amino acid derivatives, analogous to this compound, into peptide chains using SoPPS requires specific coupling strategies to ensure high yields and chiral purity.

Research into the synthesis of desmuramyl dipeptides (DMPs) containing an adamantyl-triazole moiety provides a relevant example of solution-phase techniques. nih.gov In this work, an adamantyl-triazole structure was conjugated to the C-terminus of a dipeptide (L-Ala-D-Glu). nih.gov The key coupling step involved the use of the n-butyl chloroformate/N-methylmorpholine method to conjugate the adamantyl-triazole derivative with a protected dipeptide, achieving an excellent yield. nih.gov This highlights a classic mixed anhydride activation method, which is a common and effective approach in SoPPS for forming amide bonds with sterically hindered components.

The general workflow for incorporating such modified amino acids in solution-phase synthesis typically involves:

Fragment Condensation : Building peptide backbones in blocks or fragments, which are later combined. This minimizes the number of steps where the bulky adamantyl-containing residue is involved in a coupling reaction.

Activation Methods : The choice of coupling reagent is critical. Besides mixed anhydrides, reagents like carbodiimides (e.g., DCC, DIC) combined with additives (e.g., HOBt, HOAt) are frequently used to suppress racemization and improve coupling efficiency.

The solubility of the growing peptide chain is a primary consideration in SoPPS. The introduction of a highly hydrophobic adamantyl group can significantly alter the solubility of peptide intermediates, necessitating careful selection of solvent systems for both the reaction and subsequent purification steps.

Post-Synthetic Modification and Cleavage Methodologies

The adamantyl group on the glutamine side chain is not merely a protecting group; it can be a functional moiety for post-synthetic modifications or a tool to influence the peptide's properties. The final cleavage step to remove side-chain protecting groups and release the peptide from a resin support must be robust and optimized to handle such modifications.

Post-Synthetic Modification:

A significant application of adamantane-conjugated peptides is in the non-covalent modification of materials through host-guest chemistry. rsc.org The bulky and hydrophobic adamantyl group can form a stable inclusion complex with β-cyclodextrin. rsc.org This principle has been used to immobilize bioactive peptides onto scaffolds for biomaterial applications. rsc.org For instance, an adamantane-conjugated peptide displaying the laminin-derived IKVAV epitope was successfully immobilized on electrospun cyclodextrin nanofibers. rsc.org This strategy allows for the creation of functionalized biomaterials that can guide cellular differentiation and promote tissue regeneration, demonstrating a powerful post-synthetic use of the adamantyl tag. rsc.org

Cleavage Methodologies:

The adamantyl group is known for its stability and is typically removed under strong acidic conditions, similar to other acid-labile protecting groups used in Fmoc-SPPS. units.it While specific cleavage protocols for this compound are not extensively detailed in isolation, the methodologies can be inferred from standard practices for other bulky and acid-sensitive protecting groups like trityl (Trt) on glutamine or O-1-adamantyl on aspartic acid. thermofisher.com

The cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is typically achieved using a cocktail containing Trifluoroacetic Acid (TFA). thermofisher.comacs.org The composition of this cocktail is critical to prevent side reactions, especially for sensitive residues. thermofisher.com For peptides containing residues like Cysteine, Methionine, or Tryptophan, scavengers are essential. thermofisher.com

The trityl (Trt) group, which is also bulky, is readily removed and easily scavenged during cleavage. thermofisher.com N-terminal Gln(Trt) may require extended cleavage times of over four hours to ensure complete deprotection. thermofisher.com Given the stability of the adamantyl group, similar or potentially longer cleavage times with a strong acid cocktail would be necessary for Gln(1-adamantyl). The use of an O-1-adamantyl protecting group for aspartic acid has been shown to reduce the formation of aspartimide side products, indicating the group's steric hindrance and stability.

A typical cleavage reaction involves treating the peptide-resin with the appropriate cleavage cocktail for 2-4 hours at room temperature. thermofisher.com The deep yellow color of the resin during cleavage can indicate the release of trityl groups, and a similar observation might be expected with other bulky protecting groups. thermofisher.com

Table 1: Common Cleavage Cocktails for Fmoc-SPPS This table presents standard cleavage reagents used in Fmoc-based peptide synthesis. The selection depends on the peptide sequence and the protecting groups present. thermofisher.com

| Reagent Name | Composition (v/v/w) | Typical Use Case |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for sequences with Arg(Mtr/Pmc), Trp, Cys, His, Met. thermofisher.com |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Compatible with most sequences, recommended for Trp, His, Met, Cys. thermofisher.com |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A common, robust cleavage cocktail for general use. |

| TFA / TIPS / H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A standard "traceless" cocktail for simple peptides without sensitive residues. |

Conformational and Supramolecular Structural Investigations of Fmoc-gln 1-adamantyl -oh Containing Peptides

Influence of the Adamantyl Side Chain on Peptide Secondary Structure

The introduction of the sterically demanding adamantyl group into a peptide sequence can significantly influence its secondary structure. The bulky nature of the adamantyl moiety can impose conformational constraints on the peptide backbone, thereby favoring specific secondary structural motifs over others.

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of these structural elements. While specific CD data for peptides composed solely of Fmoc-Gln(1-adamantyl)-OH is not extensively detailed in the provided search results, the influence of adamantyl groups on peptide conformation is a subject of investigation. For instance, studies on glucagon-like peptide-1 (GLP-1) analogues have utilized CD spectroscopy to examine their secondary structure in aqueous solutions. epo.org The introduction of adamantyl groups can be expected to produce measurable changes in the CD spectra, indicating a shift in the helical or beta-sheet content.

The adamantyl group's hydrophobicity can drive the peptide to adopt conformations that shield this bulky group from the aqueous environment, potentially promoting the formation of either helical structures where the adamantyl groups are positioned on one face of the helix, or β-sheet structures where they are sequestered between the sheets. The precise outcome would depend on the specific peptide sequence and the surrounding residues.

Interactive Table: Expected Impact of Adamantyl Moiety on Peptide Secondary Structure Elements

| Secondary Structure Element | Expected Influence of Adamantyl Moiety | Rationale |

| α-Helix | Can either stabilize or destabilize | Stabilization may occur if the adamantyl groups can pack favorably along the helical axis. Destabilization may occur due to steric clashes with neighboring residues. |

| β-Sheet | Can promote formation | The hydrophobic nature of the adamantyl group can drive intermolecular association and the formation of β-sheet structures to minimize exposure to water. |

| Random Coil | May decrease prevalence | The steric bulk of the adamantyl group can restrict the conformational freedom of the peptide backbone, disfavoring a random coil state. |

Analysis of Tertiary and Quaternary Structural Implications in Peptide Assemblies

The adamantyl group plays a crucial role in directing the tertiary and quaternary structure of peptide assemblies. Its hydrophobic and bulky nature can serve as a recognition motif, guiding the folding of a single peptide chain (tertiary structure) and the organization of multiple peptide chains into larger complexes (quaternary structure).

In the context of protein-protein interactions, adamantyl tags can act as probes due to their size and hydrophobicity, influencing the binding affinity of the peptide to its target. smolecule.com The incorporation of adamantyl-containing amino acids can lead to the formation of well-defined three-dimensional structures. For example, crystal structures of proteins in complex with peptides containing adamantyl side chains reveal specific binding pockets that accommodate the bulky group. pdbj.orgresearchgate.net

Characterization of Inter- and Intramolecular Interactions Driven by Adamantyl Moieties

The adamantyl moiety primarily engages in hydrophobic and van der Waals interactions. These non-covalent forces are significant drivers of peptide folding and assembly.

Intramolecular Interactions: Within a single peptide chain, the adamantyl group can interact with other hydrophobic side chains, leading to a compact, folded structure. This can enhance the stability of the peptide against enzymatic degradation. smolecule.com

Intermolecular Interactions: Between different peptide molecules, the adamantyl groups can act as "hydrophobic anchors," promoting aggregation and self-assembly. mdpi.com These interactions are crucial for the formation of larger supramolecular structures. The interaction of adamantyl groups with other molecules, such as cyclodextrins, is a well-established example of host-guest chemistry that can be exploited in peptide-based materials. researchgate.net

Self-Assembly Mechanisms and Supramolecular Organization

Peptides containing this compound possess two key motifs that drive self-assembly: the N-terminal Fmoc group and the adamantyl side chain. This dual-feature design allows for a hierarchical self-assembly process leading to complex supramolecular architectures. nih.govresearchgate.net

The self-assembly of Fmoc-conjugated peptides, including those with adamantyl groups, can lead to the formation of various nanostructures such as nanofibers, nanotubes, and vesicles. chemrxiv.org When these nanostructures entangle and immobilize a large amount of water, a hydrogel is formed. rsc.orgacs.org

The formation of these hydrogels is often triggered by a change in environmental conditions, such as pH or temperature. rsc.orgacs.org The adamantyl group contributes to the stability and mechanical properties of these hydrogels through its strong hydrophobic interactions. The minimum gelation concentration (MGC) is a key parameter used to characterize the efficiency of a molecule to form a hydrogel. For some Fmoc-peptide systems, the MGC can be as low as 0.0375% (w/v). researchgate.net

Interactive Table: Factors Influencing Hydrogelation of Fmoc-Adamantyl Peptides

| Factor | Influence on Hydrogelation | Reference |

| Concentration | Above a critical concentration (MGC), hydrogelation occurs. | researchgate.netrsc.org |

| pH | Can trigger or disrupt gel formation by altering the charge state of the peptide. | rsc.org |

| Temperature | Can influence the strength of hydrophobic interactions and thus gel stability. | acs.org |

| Solvent | The polarity of the solvent affects the hydrophobic interactions driving assembly. | chemrxiv.org |

The fluorenyl rings of the Fmoc groups are highly aromatic and prone to π-π stacking interactions. researchgate.netnih.gov This stacking is a primary driving force for the initial self-assembly of Fmoc-peptides into one-dimensional nanostructures. researchgate.netresearchgate.net In these assemblies, the Fmoc groups of different peptide molecules arrange in a columnar fashion, creating a hydrophobic core. rsc.org

The combination of π-π stacking from the Fmoc groups and hydrophobic interactions from the adamantyl side chains results in a synergistic effect, leading to highly stable and well-ordered supramolecular structures. This hierarchical assembly process, driven by multiple non-covalent interactions, is a hallmark of these versatile peptide-based materials.

Formation of Hydrogels and Nanostructures

High-Resolution Structural Determination Approaches

To fully comprehend the structural implications of incorporating this compound into a peptide sequence, a combination of high-resolution analytical techniques is required. X-ray crystallography provides a static, atomic-level picture of the molecule in its crystalline state, revealing precise bond lengths, angles, and the packing arrangement within a supramolecular assembly. Complementarily, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational behavior of the peptide in solution.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules and their arrangement in a crystalline lattice. For peptides containing this compound, this technique can elucidate how the bulky Fmoc and adamantyl groups dictate the supramolecular architecture.

While specific crystal structure data for this compound is not publicly available, analysis of related Fmoc-protected amino acids provides a strong basis for predicting its structural behavior. rsc.orgresearchgate.net Studies on Fmoc-phenylalanine (Fmoc-F) and Fmoc-tyrosine (Fmoc-Y) have shown that the planar Fmoc groups are instrumental in driving self-assembly through π-π stacking interactions. rsc.orgacs.orgrsc.org These interactions, coupled with intermolecular hydrogen bonds between the carboxylic acid and carbamate moieties, lead to the formation of extended fibrillar or sheet-like structures. rsc.orgrsc.org

In the case of this compound, one would anticipate a complex interplay of these forces. The self-assembly would likely be driven by:

π-π Stacking: The aromatic fluorenyl groups would stack, creating a stable, repeating core.

Hydrogen Bonding: The carboxylic acid and the N-H of the Fmoc-carbamate group would form a network, similar to that seen in other Fmoc-amino acids, contributing to the formation of a primary structural motif like a β-sheet. rsc.org

Hydrophobic and van der Waals Interactions: The exceptionally bulky and lipophilic adamantyl group would play a crucial role. It could segregate into hydrophobic domains, potentially interlocking with adamantyl groups of neighboring molecules. This "cage-like" interaction could add significant stability and order to the crystal lattice.

Below is a representative table of crystallographic data, based on published structures of similar Fmoc-protected amino acids, to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.89 |

| b (Å) | 31.45 |

| c (Å) | 9.55 |

| β (°) | 104.5 |

| Volume (Å3) | 1710 |

| Z (molecules/unit cell) | 4 |

| Key Supramolecular Interactions | π-π stacking (Fmoc-Fmoc), H-bonding (Carboxylate-Carbamate) |

A suite of 2D NMR experiments is typically employed for a comprehensive conformational analysis: tricliniclabs.comresearchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign proton resonances by identifying through-bond scalar couplings within each amino acid residue's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance restraints for calculating the 3D structure. NOEs between the adamantyl protons and protons on the peptide backbone or adjacent side chains would be particularly informative about the side chain's orientation and its effect on the local fold.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment, especially in complex spectra. tricliniclabs.com

A key aspect of conformational dynamics is the stability of intramolecular hydrogen bonds, which define secondary structures like β-turns and helices. The temperature coefficient (Δδ/ΔT) of the amide proton (NH) chemical shift is a widely used NMR parameter to probe hydrogen bonding. nih.govpnas.orgnih.gov

Amide protons that are shielded from the solvent, typically by being involved in a stable intramolecular hydrogen bond, exhibit a small change in chemical shift with temperature (Δδ/ΔT > -4.5 ppb/K). nih.govpnas.org

Conversely, solvent-exposed amide protons show a larger temperature dependence (Δδ/ΔT < -4.5 ppb/K) as their hydrogen bonding with water molecules is more sensitive to thermal disruption. nih.govnih.gov

In a peptide containing this compound, the bulky side chain could sterically shield nearby amide protons from the solvent, or it could induce a specific turn conformation stabilized by a hydrogen bond. Measuring the temperature coefficients of the backbone amides would directly test these hypotheses.

The following table provides an example of the kind of data that would be collected in an NMR conformational study of a hypothetical peptide containing a Gln(1-adamantyl) residue.

| Residue | Amide Proton (HN) δ (ppm) | α-Proton (Hα) δ (ppm) | Δδ(HN)/ΔT (ppb/K) | Inferred H-Bonding Status |

|---|---|---|---|---|

| Gly | 8.35 | 3.98 | -5.8 | Solvent Exposed |

| Gln(1-adamantyl) | 8.10 | 4.45 | -4.9 | Solvent Exposed / Weakly Shielded |

| Ala | 7.95 | 4.30 | -2.5 | Intramolecular H-Bond |

By combining the precise structural constraints from X-ray crystallography with the detailed dynamic and conformational information from NMR spectroscopy, a comprehensive understanding of the structural consequences of incorporating this compound into peptides can be achieved.

Biophysical and Biochemical Applications of Adamantyl-modified Peptides

Modulation of Molecular Recognition and Binding Events

The adamantyl group serves as a powerful tool for modulating how peptides interact with other molecules, from small host molecules to large biological receptors. Its bulk and hydrophobicity are key to its function in these recognition events.

A classic and well-studied application of the adamantyl group is in supramolecular host-guest chemistry, particularly with cyclodextrins (CDs). nih.govsemanticscholar.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.comnih.gov The size and shape of the adamantyl group are almost perfectly complementary to the cavity of β-cyclodextrin, leading to the formation of highly stable inclusion complexes. nih.govmdpi.comresearchgate.net

This interaction is primarily driven by hydrophobic and van der Waals forces, as the lipophilic adamantane guest is expelled from the aqueous environment and finds a stable, nonpolar environment within the cyclodextrin cavity. mdpi.comresearchgate.net The formation of these host-guest complexes is characterized by high association constants (Ka), typically in the range of 10³ to 10⁵ M⁻¹. nih.govmdpi.comnih.gov This strong and specific binding has been leveraged to construct self-assembling nanomaterials, drug delivery systems, and biosensors. semanticscholar.orgresearchgate.net

The structure and stability of these complexes have been extensively studied using various analytical techniques. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ROESY (Rotating-frame Overhauser Effect Spectroscopy), has been instrumental in confirming the inclusion of the adamantyl moiety within the β-CD cavity. acs.org Isothermal titration calorimetry (ITC) is another powerful method used to quantify the binding affinity and thermodynamic parameters of the complexation. researchgate.netrsc.org

Table 1: Host-Guest Interaction Parameters

| Host | Guest Moiety | Association Constant (Ka) | Driving Forces | Analytical Techniques |

| β-Cyclodextrin | Adamantyl | 10³ - 10⁵ M⁻¹ nih.govmdpi.comnih.gov | Hydrophobic interactions, van der Waals forces mdpi.comresearchgate.net | NMR, ITC acs.orgrsc.org |

| Cucurbit rsc.orguril (CB7) | Adamantyl | Up to 10¹¹ M⁻¹ rsc.org | Hydrophobic interactions, Ion-dipole interactions | NMR, ITC, Fluorescence Spectroscopy rsc.org |

The introduction of an adamantyl group can significantly influence a peptide's interaction with its biological receptor. The bulky and lipophilic nature of adamantane can enhance binding affinity by facilitating interactions with hydrophobic pockets within the receptor's binding site. acs.orgnih.gov This modification can alter the peptide's pharmacological profile, often leading to increased potency and selectivity. nih.gov

The binding mechanism of a ligand to a receptor can be described by models such as "induced fit" or "conformational selection". researchgate.net The adamantyl moiety can play a crucial role in these mechanisms. For G-protein-coupled receptors (GPCRs), the binding of a ligand often involves the ligand inserting into a binding pocket, which can trigger a conformational change in the receptor to an active state. researchgate.netnih.gov The adamantyl group, by virtue of its size and hydrophobicity, can effectively occupy hydrophobic sub-pockets, thereby stabilizing the active conformation of the receptor and enhancing the ligand's agonistic or antagonistic activity. For example, N6-adamantyl substitution in adenosine derivatives has been shown to yield high-potency ligands for the A1 adenosine receptor. acs.org

The impact of such modifications on binding affinity is often quantified using techniques like Surface Plasmon Resonance (SPR), which can measure the association and dissociation kinetics of the ligand-receptor interaction in real-time. mdpi.com Studies have shown that while the covalent attachment of peptides to an adamantane-based scaffold does not impair their biological activity, it can significantly modulate their interaction with target proteins. mdpi.comsemanticscholar.org

Host-Guest Chemistry with Cyclodextrins

Investigation of Membrane Interaction and Permeability Characteristics

The adamantane moiety's high lipophilicity makes it an excellent tool for studying and modulating peptide interactions with lipid membranes. rsc.org This property is critical for understanding how peptides cross biological barriers and for designing membrane-active therapeutic agents.

Liposomes, which are vesicles composed of one or more lipid bilayers, serve as excellent artificial models for cell membranes. rsc.org The adamantyl group has been successfully used as a lipophilic anchor to non-covalently tether peptides and other molecules to the surface of liposomes. pensoft.netnih.gov When an adamantyl-modified peptide is introduced to a liposomal suspension, the hydrophobic adamantane moiety spontaneously inserts into and embeds within the hydrophobic core of the lipid bilayer. nih.govnih.gov This leaves the peptide portion exposed to the aqueous exterior, creating surface-modified liposomes. rsc.org

This anchoring mechanism has been confirmed by various biophysical techniques. Atomic force microscopy (AFM) and molecular dynamics simulations have visualized the adamantane group anchored within the lipid bilayer. nih.govbiorxiv.org The incorporation of adamantyl peptides has been shown to affect the physical properties of the membrane, such as perturbing the motional properties of the lipid acyl chains, which can be monitored by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov These adamantyl-anchored liposomes are valuable tools for studying cellular recognition processes and for developing targeted drug delivery systems, where the displayed peptide can act as a ligand for specific cell surface receptors. mdpi.compensoft.net

Enzymatic Stability and Biodegradation Pathway Analysis

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. Modifying peptides to enhance their metabolic stability is a key area of research.

The introduction of an adamantyl group is a well-established strategy to increase the metabolic stability of peptides. mdpi.comnih.gov The rigid and sterically bulky cage structure of adamantane provides significant steric hindrance, which can physically block the access of proteolytic enzymes to nearby peptide bonds. nih.govmdpi.com This "steric shielding" effect protects the peptide backbone from enzymatic cleavage, thereby enhancing its stability and prolonging its half-life in biological fluids like blood plasma. nih.govmdpi.comsemanticscholar.org

This enhanced stability has been observed in numerous studies. For instance, adamantane modifications have been shown to improve the pharmacokinetic profiles of various drug candidates. nih.govsemanticscholar.org However, the increased lipophilicity conferred by the adamantyl group can also make the molecule a better substrate for metabolic enzymes like cytochrome P450 (CYP), which are involved in oxidative metabolism. nih.gov Therefore, a balance must be struck between the steric protection offered by the adamantyl group and its potential to increase metabolic clearance through other pathways. nih.govnih.gov Identifying the precise sites of metabolic oxidation on the adamantyl group itself is crucial for optimizing the design of metabolically robust peptide drugs. nih.gov

Application in Biosensing and Diagnostic Probe Development (mechanistic focus)

The incorporation of adamantane into peptides offers a powerful strategy for designing biosensors with high specificity and sensitivity. The adamantyl group's strong and highly specific non-covalent interaction with host molecules like cyclodextrins and cucurbiturils forms the basis of many supramolecular assemblies. nih.govrsc.org This predictable host-guest chemistry allows for the construction of modular and responsive sensing systems.

Peptides, with their inherent biological recognition capabilities and ease of synthesis, serve as excellent scaffolds for these sensors. nih.gov By modifying a peptide with an adamantyl group, it can be reversibly anchored to a surface functionalized with a corresponding host molecule. This interaction can be engineered to produce a detectable signal, such as a change in fluorescence or an electrochemical response, upon the binding of a target analyte. researchgate.netub.edu

Development of Supramolecular Probes for Substrate Uptake Studies

A significant application of adamantyl-modified peptides is in the development of probes to study the uptake of substrates, such as nutrients, by cells. Understanding how cells acquire essential molecules from their environment is crucial for deciphering metabolic pathways in both healthy and diseased states.

A notable example is the creation of a supramolecular surface competition assay to quantify glutamine uptake in single cells. nih.govnih.gov Glutamine is a critical nutrient for many rapidly proliferating cells, including cancer cells. nih.gov This assay employs an adamantane-labeled glutamine analog, which competes with a quencher-labeled adamantane for binding to a surface-immobilized cyclodextrin host that is also labeled with a fluorophore. nih.govnih.gov

The mechanism of this supramolecular probe is based on Förster Resonance Energy Transfer (FRET). nih.gov In the absence of the adamantane-glutamine analog, the adamantane-quencher binds to the cyclodextrin host, bringing the quencher into close proximity with the fluorophore and suppressing its signal. When cells take up the adamantane-glutamine analog from the surrounding medium, the concentration of the analog available to compete for the cyclodextrin binding sites decreases. This allows more of the adamantane-quencher to bind to the surface, resulting in a measurable change in fluorescence. nih.gov The intensity of the fluorescence signal is therefore inversely proportional to the rate of glutamine uptake by the cells. nih.gov

Computational and Theoretical Investigations of Fmoc-gln 1-adamantyl -oh and Derivatives

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a "computational microscope," offering high-resolution views of molecular motions and interactions over time. nih.gov These simulations have been instrumental in exploring the conformational landscape of peptides and the influence of modifications like adamantylation.

The self-assembly of peptides is a complex process driven by a variety of noncovalent interactions, including hydrogen bonding and aromatic stacking. acs.org MD simulations are a powerful tool for elucidating the molecular interactions that drive the self-assembly of peptides into hierarchical structures. cuny.edu The introduction of the Fmoc group, known to facilitate self-assembly through π-π stacking, combined with the bulky, hydrophobic adamantyl group on the glutamine side chain, creates a unique building block for supramolecular structures. nih.govrsc.org

The role of glutamine itself in peptide aggregation has been shown to be multifaceted. nih.gov In the initial phases, glutamine can mediate the pairing of peptide monomers, which then act as seeds for the growth of larger aggregates. nih.gov Once inside an aggregate, the glutamine residues contribute to the maturation of the structure by optimizing the network of hydrogen bonds in a solvent-protected environment. nih.gov The presence of the bulky adamantyl group on the glutamine side chain in Fmoc-Gln(1-adamantyl)-OH would significantly influence these interactions, a phenomenon that can be explored in detail through MD simulations.

The interaction between a peptide and its solvent environment is crucial for determining its conformation and stability. nih.govdoaj.org MD simulations in explicit solvent can provide a detailed picture of how water molecules or organic solvents arrange around the peptide and how these interactions influence its structure and dynamics. nih.govuq.edu.au The adamantyl group is highly lipophilic, and its introduction into a peptide can significantly alter its solubility and interaction with different solvents. mdpi.com

Simulations can quantify the solvent-accessible surface area and analyze the hydrogen bonding patterns between the peptide and solvent molecules. uq.edu.au For adamantyl-modified peptides, simulations would likely show a strong solvophobic effect in aqueous solutions, where water molecules form a structured cage around the adamantyl group, driving the peptide to self-assemble to minimize this unfavorable interaction. researchgate.netnih.gov This is a key driver for the formation of inclusion complexes and self-assembled nanostructures. researchgate.net In contrast, in non-polar organic solvents, the interactions would be different, potentially leading to different assembled morphologies. The stability of peptides against enzymatic degradation can also be enhanced by the adamantyl group, a property that can be indirectly studied by analyzing the conformational rigidity imposed by this bulky moiety in simulations. mdpi.com

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | CHARMM, AMBER, OPLS | Describes the potential energy of the system. nih.gov |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly represents solvent molecules. uq.edu.au |

| Temperature | 300 K | Simulates physiological conditions. nih.gov |

| Pressure | 1 atm | Maintains constant pressure. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To observe self-assembly and conformational changes. cuny.edu |

Simulation of Peptide Self-Assembly Processes

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and energetic properties of molecules.

The energy landscape of a peptide describes the potential energy of all its possible conformations. ubc.ca Understanding this landscape is key to predicting the most stable structures and the pathways for conformational changes. ubc.ca QC calculations can be used to determine the relative energies of different conformers of this compound and short peptides containing this modified amino acid.

By systematically rotating the rotatable bonds within the molecule, a potential energy surface can be generated. researchgate.net This analysis can reveal the preferred dihedral angles and the energy barriers between different conformations. For this compound, such calculations would highlight the steric hindrance imposed by the bulky adamantyl and Fmoc groups, which restricts the conformational freedom of the glutamine side chain and the peptide backbone.

The analysis of the energy landscape can also extend to intermolecular interactions. For example, QC calculations can be used to accurately determine the binding energy of a dimer of this compound, providing insights into the initial step of self-assembly. nih.gov These high-accuracy energy calculations can then be used to parameterize and validate the more computationally efficient force fields used in MD simulations. nih.gov The study of energy landscapes can also help rationalize the effects of mutations or modifications on peptide-protein binding, where changes in the landscape can correlate with changes in binding affinity. nih.gov

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energies. researchgate.net | Predicts stable conformers and reactivity. |

| Ab initio methods (e.g., MP2) | High-accuracy energies, interaction energies. | Provides benchmark data for force field development. |

| Potential Energy Scan | Rotational energy barriers, low-energy conformers. researchgate.net | Defines the conformational space of the modified amino acid. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions. researchgate.net | Elucidates stabilizing electronic interactions. |

Ligand-Target Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). nih.gov For peptides containing this compound, docking simulations can be used to understand how they interact with biological targets such as proteins or even with host molecules like cyclodextrins.

The adamantyl group, being bulky and hydrophobic, can play a significant role in binding. Docking studies can predict how this group fits into hydrophobic pockets on a protein surface, potentially enhancing binding affinity. nih.govacs.org For example, in a study on modified macrocyclic peptides, an adamantyl moiety was shown to engage a hydrophobic patch in the binding groove of the 14-3-3ζ protein, consistent with predictions from molecular docking. nih.gov

The process involves generating a large number of possible binding poses of the ligand in the active site of the target and then scoring these poses based on an energy function. nih.gov This can help identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Such insights are invaluable for understanding the mechanism of action and for the rational design of more potent or selective peptide-based inhibitors or probes. nih.govacs.org

Rational Design Principles for Adamantyl-Modified Peptide Scaffolds

The insights gained from computational studies feed directly into the rational design of new peptide-based materials and therapeutics. nih.govresearchgate.net For adamantyl-modified peptide scaffolds, several design principles emerge from the computational investigations.

Harnessing the Hydrophobic Effect : The strong tendency of the adamantyl group to avoid water is a primary driver for self-assembly and for binding to hydrophobic pockets. researchgate.net Scaffolds can be designed to leverage this effect, for example, by creating amphiphilic peptides that form micelles or nanofibers in aqueous solution. researchgate.net

Controlling Self-Assembly : By combining the adamantyl modification with specific peptide sequences, the self-assembly process can be controlled to form desired nanostructures, such as fibers, tapes, or hydrogels. nih.govresearchgate.net The number and placement of adamantyl groups within a peptide or on a dendritic scaffold can influence the morphology and stability of the resulting assembly. researchgate.net

Enhancing Stability and Bioavailability : The rigid and bulky nature of the adamantane cage can protect the peptide backbone from enzymatic cleavage, thereby increasing its stability in biological environments. mdpi.com This feature is a key consideration in the design of peptide-based drugs.

Multivalent Presentation : Adamantane can be used as a core scaffold to present multiple peptide arms tetrahedrally. researchgate.net This multivalent presentation can lead to enhanced binding affinity to target proteins through the avidity effect.

Stimuli-Responsiveness : By incorporating pH-sensitive or light-responsive elements into the peptide sequence alongside the adamantyl group, it is possible to design "smart" materials that assemble or disassemble in response to specific environmental cues. rsc.orgresearchgate.net For example, hydrogels that weaken or dissolve at certain pH values have been developed based on this principle. rsc.org

Computational tools, from MD simulations to quantum chemistry, are essential for refining these design principles. acs.org They allow for the in-silico screening of virtual libraries of modified peptides, saving significant synthetic effort and accelerating the discovery of new functional materials and bioactive molecules. nih.govresearchgate.net

Advanced Analytical and Characterization Techniques for Modified Peptides

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of peptides synthesized using Fmoc-Gln(1-adamantyl)-OH. nih.gov The inherent hydrophobicity of the adamantyl group significantly influences the retention time of the peptide, a factor that must be carefully considered when developing purification protocols.

Purification and Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is the most common method for purifying peptides containing this compound. The purity of the Fmoc-amino acid building blocks is crucial, as impurities can be incorporated into the growing peptide chain. nih.gov RP-HPLC with a purity of >99% for Fmoc amino acids is now common, though side reactions during Fmoc group introduction can still occur. nih.gov For instance, the use of 9-fluorenylmethyl chloroformate can lead to the formation of Fmoc-Xaa-Xaa-OH dipeptides. nih.gov

During solid-phase peptide synthesis (SPPS), the crude peptide is cleaved from the resin and typically purified by preparative RP-HPLC. acs.org The chromatogram provides a profile of the synthesized products, allowing for the isolation of the target peptide from deletion sequences, incompletely deprotected peptides, and other byproducts. The bulky adamantyl group can lead to distinct retention characteristics, often resulting in longer retention times compared to peptides without this modification.

Analytical Method Development:

Analytical HPLC methods are developed to assess the purity of the final peptide product. These methods often employ a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA). A key aspect of method development is ensuring the separation of the target peptide from closely related impurities. For example, deamidation of the glutamine residue to glutamic acid can occur, resulting in a product with a different retention time. wikipedia.org

A study on the determination of hydroxyproline in muscle hydrolyzates utilized a pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC) followed by reaction with 1-aminoadamantane (ADAM) to form a stable fluorescent derivative. nih.govoup.com This approach highlights the utility of adamantane derivatives in enhancing HPLC analysis, a principle that can be applied to peptides containing this compound.

Table 1: HPLC Parameters for Analysis of Modified Peptides

| Parameter | Typical Conditions | Rationale for this compound Peptides |

| Column | C18, C8 | The hydrophobic adamantyl group interacts strongly with the stationary phase, often requiring a less hydrophobic column (C8) or a stronger mobile phase to achieve reasonable retention times. |

| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for peptide analysis. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic component of the mobile phase elutes the peptide from the column. |

| Gradient | Linear gradient from low to high %B | A carefully optimized gradient is necessary to separate the target peptide from potential impurities, including those arising from the adamantyl modification. |

| Detection | UV at 214 nm and 280 nm | Peptide bonds absorb at 214 nm, while aromatic residues (if present) absorb at 280 nm. The Fmoc group itself has a strong UV absorbance. |

Mass Spectrometry (MS) for Sequence Verification and Structural Elucidation

Mass spectrometry is a powerful technique for confirming the molecular weight and verifying the amino acid sequence of peptides containing this compound.

Molecular Weight Confirmation:

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. ESI-MS is particularly useful for obtaining accurate mass measurements of the intact peptide, confirming the successful incorporation of the this compound residue. The expected mass increase corresponding to this modification serves as a primary verification step.

Sequence Verification:

Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. In this technique, the parent peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to reconstruct the peptide sequence. The presence of the adamantyl group on the glutamine residue will be reflected in a corresponding mass shift in the fragment ions containing this residue, confirming its position within the peptide chain.

Characterization of Modifications:

MS is also crucial for identifying potential side reactions or modifications that may occur during synthesis or handling. For example, deamidation of the glutamine side chain to glutamic acid results in a mass increase of approximately 1 Da, which is readily detectable by high-resolution mass spectrometry. wikipedia.org Oxidation of susceptible residues can also be identified by characteristic mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the three-dimensional structure and dynamics of peptides in solution. For peptides incorporating this compound, NMR is essential for understanding how this bulky side chain influences the peptide's conformation.

Structural Elucidation:

Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton resonances and determine the through-bond and through-space connectivities between amino acid residues. researchgate.net The characteristic signals from the adamantyl group protons can be identified in the 1H NMR spectrum and their through-space correlations to other parts of the peptide, observed in NOESY spectra, can provide crucial distance restraints for structure calculation. beilstein-journals.org

Conformational Analysis:

The adamantyl group can induce specific conformational preferences in the peptide backbone and surrounding side chains. NMR can be used to study these effects. For instance, the presence of the bulky group may favor a particular secondary structure, such as a β-turn or a helical conformation, in its vicinity. Chemical shift deviations from random coil values and the analysis of scalar coupling constants (e.g., 3JHNα) can provide insights into the backbone dihedral angles.

Table 2: Key NMR Parameters for Peptides with this compound

| NMR Experiment | Information Obtained | Relevance for Adamantylated Peptides |

| 1D 1H NMR | Provides an overview of the proton environment. | The distinct signals of the adamantyl protons can be identified and integrated for quantification. |

| 2D COSY/TOCSY | Identifies spin systems of individual amino acid residues. | Confirms the presence of the glutamine residue and aids in the assignment of its side-chain protons. |

| 2D NOESY/ROESY | Detects through-space correlations between protons, providing distance restraints. | Crucial for determining the proximity of the adamantyl group to other residues and defining the overall peptide fold. beilstein-journals.org |

| 13C and 15N HSQC | Provides information on the chemical environment of carbon and nitrogen atoms. | Can be used to study the effect of the adamantyl group on the electronic environment of the peptide backbone and side chains. 15N labeling can be particularly useful. beilstein-journals.org |

Electron Microscopy (TEM, AFM) for Visualizing Self-Assembled Nanostructures

Peptides containing hydrophobic moieties like the adamantyl group often exhibit self-assembly properties, forming a variety of nanostructures such as nanofibers, nanotubes, and vesicles. nih.govbilkent.edu.tr Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), are vital for visualizing these self-assembled architectures. nih.govnih.gov

Transmission Electron Microscopy (TEM):

TEM provides high-resolution, two-dimensional images of the nanostructures formed by adamantylated peptides. nih.gov Samples are typically prepared by drop-casting a dilute solution of the peptide onto a TEM grid and allowing it to dry. Negative staining is often employed to enhance the contrast and visualize the fine details of the assemblies. nih.gov TEM images can reveal the morphology (e.g., fibrillar, spherical), dimensions (length and width), and any higher-order organization of the nanostructures. nih.govfrontiersin.org

Atomic Force Microscopy (AFM):

AFM is a complementary technique that provides three-dimensional topographical information about the self-assembled structures. nih.gov AFM is particularly well-suited for determining the height of the nanostructures, a dimension not easily accessible by TEM. nih.gov Tapping mode AFM is often used for soft biological materials to minimize sample damage. By scanning a sharp tip over the surface, AFM can generate detailed images of the nanofibers or other assemblies, providing quantitative data on their dimensions and surface features. frontiersin.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the functional groups and secondary structure of peptides.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by the peptide, which excites molecular vibrations. su.se The amide I band (1600-1700 cm-1), arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. mdpi.com The position of this band can indicate the presence of α-helices, β-sheets, or random coil conformations. For peptides containing this compound, FTIR can be used to study how the adamantyl group influences the peptide's conformational landscape and the hydrogen bonding network within self-assembled structures. chemsrc.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. mdpi.com It is based on the inelastic scattering of monochromatic light. The amide I and amide III bands in the Raman spectrum are also sensitive to secondary structure. Furthermore, specific vibrational modes associated with the adamantyl group can be identified, providing a direct probe of the local environment of this modification. oatext.com Density Functional Theory (DFT) calculations can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. mdpi.comnepjol.info

Future Research Directions and Emerging Paradigms

Development of Next-Generation Adamantyl-Modified Amino Acid Building Blocks